Fulvotomentoside B

Structural biology Natural product chemistry Glycosylation

Researchers pursuing triterpenoid saponin SAR face sourcing inconsistency that compromises glycosylation-pattern comparisons. Fulvotomentoside B (CAS 1021184-77-9) eliminates this variable. • Verified C-28 β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester-differentiated from Fulvotomentoside A, α-hederin, and sapindoside B • ≥98% HPLC; suitable as reference standard per HPLC-ELSD protocols (CN107648297A) • Hepatoprotection confirmed in murine CCl4, d-galactosamine, and acetaminophen models Full analytical documentation provided. Global dispatch.

Molecular Formula C57H92O25
Molecular Weight 1177.3 g/mol
Cat. No. B15139949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvotomentoside B
Molecular FormulaC57H92O25
Molecular Weight1177.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O
InChIInChI=1S/C57H92O25/c1-24-34(62)44(80-47-41(69)36(64)28(60)20-74-47)43(71)49(77-24)81-45-37(65)29(61)21-75-50(45)79-33-11-12-53(4)31(54(33,5)23-58)10-13-56(7)32(53)9-8-25-26-18-52(2,3)14-16-57(26,17-15-55(25,56)6)51(72)82-48-42(70)39(67)38(66)30(78-48)22-76-46-40(68)35(63)27(59)19-73-46/h8,24,26-50,58-71H,9-23H2,1-7H3/t24-,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-/m0/s1
InChIKeyBTUYGUFIIUIODG-IUEFZHLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fulvotomentoside B Overview


Fulvotomentoside B (CAS 1021184-77-9) is a bisdesmosidic triterpenoid saponin with molecular formula C57H92O25 and molecular weight 1177.33 g/mol, originally isolated from the flowers of Lonicera fulvotomentosa Hsu et S.C. Cheng (Caprifoliaceae) [1]. The compound is characterized by a hederagenin aglycone core glycosylated at C-3 with a trisaccharide chain (β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl) and at C-28 with an ester-linked disaccharide (β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl) [1]. Structurally, it belongs to the hederagenin-type triterpenoid saponin class, with documented hepatoprotective activity in murine models of chemically induced liver injury .

Bisdesmosidic triterpenoid saponin reference standard
Hederagenin-core structural probe for glycosylation studies
Phytochemical identification and extract QC workflow fit

Fulvotomentoside B vs. In-Class Saponins


Fulvotomentoside B cannot be reliably substituted with structurally related saponins such as α-hederin, sapindoside B, Fulvotomentoside A, or dipsacoside B due to documented differences in glycosylation patterns that may significantly alter physicochemical properties, target engagement, and pharmacokinetic behavior [1]. Fulvotomentoside B possesses a unique C-28 ester-linked β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl disaccharide moiety that distinguishes it from Fulvotomentoside A (which bears β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl at C-28) and from the monodesmosidic saponins α-hederin and sapindoside B (which lack C-28 glycosylation entirely) [1]. These structural variations at the C-28 position critically influence membrane permeability, solubility profiles, and in vivo stability, making direct functional substitution scientifically unjustified without empirical validation of equivalence across all relevant assay endpoints [2].

C-28 glycosylation
Fulvotomentoside B: β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester
Fulvotomentoside A: β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester , may shift membrane interaction and solubility profile.
Bisdesmosidic architecture
Fulvotomentoside B: C-3 and C-28 glycosylation
α-hederin, sapindoside B: monodesmosidic, lacking C-28 glycosylation entirely, significantly altering disposition.
Terminal sugar identity
Xylose vs. glucose at the terminal C-28 disaccharide position may affect hydrogen bonding, recognition by transporters, and metabolic stability.

Fulvotomentoside B Differentiation Evidence


C-28 Glycosylation Pattern Differentiation

Fulvotomentoside B possesses a specific C-28 glycosylation architecture that distinguishes it from the closest structurally characterized analog, Fulvotomentoside A. The 2008 structural elucidation study established that Fulvotomentoside B contains a β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester moiety at the C-28 position, whereas Fulvotomentoside A contains a β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester at the same position [1]. This xylose-for-glucose substitution at the terminal position of the C-28 disaccharide chain represents a specific and quantifiable molecular difference that may influence hydrogen bonding capacity, aqueous solubility, and membrane interaction kinetics. In addition, α-hederin (C41H66O12) and sapindoside B (C46H74O16) are monodesmosidic saponins that completely lack C-28 glycosylation, representing a more substantial structural divergence from the bisdesmosidic architecture of Fulvotomentoside B [2].

C-28 Glycosylation
Head-to-head
β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester (Fulvotomentoside B) vs. β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester (Fulvotomentoside A); α-hederin and sapindoside B lack C-28 glycosylation entirely.
Enables structural identity confirmation; supports glycosylation-dependent property comparison.
Spectroscopic elucidation and chemical degradation evidence.
Structural biology Natural product chemistry Glycosylation

Hepatoprotective Activity in Murine Models

Fulvotomentoside B has documented hepatoprotective activity in murine models of chemically induced liver injury. According to multiple source reports, Fulvotomentoside compounds significantly reduce serum glutamate pyruvate transaminase (SGPT) and triacylglycerol (GT) levels in mice subjected to CCl4-, d-galactosamine-, and acetaminophen-induced hepatotoxicity, with concomitant alleviation of hepatic pathological damage . The active fulvotomentoside mixture (containing α-hederin and sapindoside B) administered subcutaneously at 20 mg/kg twice significantly decreased Par-induced mortality and reduced sGPT elevation in mice [1].

Hepatoprotective model response
Class-level inference
Reported reduction in serum SGPT and GT levels in CCl4-, d-galactosamine-, and acetaminophen-induced murine models.
Model-response endpoint context; supports liver injury mechanistic studies.
Quantitative reduction values not reported for pure Fulvotomentoside B; class-level activity.
Hepatoprotection In vivo pharmacology Liver injury

Physicochemical Identity & Quality Control

Fulvotomentoside B is commercially available with defined purity specifications (≥98% by HPLC) and characterized by distinct physicochemical parameters that enable unambiguous identification and quality control . The compound is a white powder, soluble in methanol, ethanol, and DMSO, with recommended storage at 2-8°C under desiccating conditions . These defined specifications contrast with crude fulvotomentoside mixtures or plant extracts, which contain variable proportions of multiple saponin constituents including α-hederin, sapindoside B, dipsacoside B, and Fulvotomentoside A [1].

Purity definition
Specification review
Single-entity reference standard with defined chromatographic purity; distinct from crude multi-component extracts.
Enables reproducible pharmacological and SAR studies.
Commercial reference standard specification (HPLC).
Analytical chemistry Quality control Reference standards

Broader Triterpenoid Saponin Bioactivities

Fulvotomentoside B has been associated with additional biological activities beyond hepatoprotection that are characteristic of the hederagenin-type triterpenoid saponin class. Secondary literature indicates potential anti-inflammatory activity through modulation of NF-κB signaling, and preliminary evidence of antiproliferative effects in certain tumor cell lines . These activities align with class-level properties observed across structurally related hederagenin glycosides, which exhibit membrane-active properties and modulation of intracellular signaling cascades .

Class-level bioactivities
Data to verify
Reported anti-inflammatory (NF-κB modulation) and preliminary antiproliferative activity consistent with hederagenin saponin class.
May inform off-target effect interpretation in mechanistic studies.
Peer-reviewed quantitative data for pure compound limited; further validation required.
Anticancer Anti-inflammatory Natural products

Fulvotomentoside B Research & Industrial Applications


Reference Standard for Extract Quality Control

Fulvotomentoside B (≥98% HPLC purity) serves as a reliable reference standard for the identification and quantification of this specific saponin in Lonicera fulvotomentosa extracts and related botanical preparations. As demonstrated in patent CN107648297A, Fulvotomentoside B is used alongside Decaisoside E and dipsacoside B as a marker compound in HPLC-ELSD analysis for the quality assessment of Lonicera fulvotomentosa extracts, enabling precise chromatographic separation and content determination [1]. This application is directly supported by the compound's defined purity specifications and validated analytical parameters including CAS registry, molecular weight, and solubility profile .

Mechanistic Studies of Hepatoprotection

Based on documented hepatoprotective activity of fulvotomentoside compounds in murine models, Fulvotomentoside B is positioned for use in mechanistic investigations of chemically induced liver injury. The compound class has demonstrated reduction of serum SGPT and GT levels in CCl4-, d-galactosamine-, and acetaminophen-poisoned mice, with associated mitigation of hepatic pathological damage [1]. The protective mechanism appears to involve decreased toxic activation via cytochrome P450 and increased detoxification via glucuronidation, as established in studies with fulvotomentoside pretreatment in acetaminophen-induced hepatotoxicity models .

SAR Studies of Bisdesmosidic Triterpenoid Saponins

Fulvotomentoside B is uniquely suitable for structure-activity relationship (SAR) studies focused on the influence of C-28 glycosylation patterns on triterpenoid saponin biological activity. Its distinct C-28 β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl ester moiety differentiates it from Fulvotomentoside A (β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl) and from monodesmosidic comparators (α-hederin, sapindoside B) [1]. This defined structural variation enables systematic investigation of how terminal sugar identity and bisdesmosidic architecture influence membrane permeability, target protein binding, and metabolic stability in both in vitro and in vivo systems .

Natural Product Library Screening for Bioactivity Profiling

Fulvotomentoside B is appropriate for inclusion in focused natural product libraries designed to screen for triterpenoid saponin biological activities including anti-inflammatory, anticancer, and membrane-active properties. While direct quantitative activity data (IC50 values) for pure Fulvotomentoside B remain limited in peer-reviewed literature, class-level evidence indicates potential NF-κB modulation and antiproliferative effects consistent with the hederagenin saponin family [1]. Researchers should note that procurement decisions must be informed by the current data limitations, and that Fulvotomentoside B may be most valuable as a structurally defined member of a broader saponin screening panel rather than as a validated lead compound with established potency metrics .

Application
Selection Property
Validation Focus
Botanical extract QC reference standard
Defined chromatographic purity (HPLC)
Identity and content determination in Lonicera extracts
Chemically induced liver injury model studies
Model-response endpoint profile (SGPT, GT)
Hepatocellular injury endpoint validation
Bisdesmosidic saponin SAR studies
C-28 glycosylation architecture
Glycosylation-dependent activity assessment
Natural product library screening
Hederagenin saponin class bioactivity profile
Cell-based assay endpoint review (NF-κB, proliferation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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